N-(3-chloro-4-cyano-1,2-thiazol-5-yl)-3-methylbenzamide N-(3-chloro-4-cyano-1,2-thiazol-5-yl)-3-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 159978-14-0
VCID: VC8078170
InChI: InChI=1S/C12H8ClN3OS/c1-7-3-2-4-8(5-7)11(17)15-12-9(6-14)10(13)16-18-12/h2-5H,1H3,(H,15,17)
SMILES: CC1=CC(=CC=C1)C(=O)NC2=C(C(=NS2)Cl)C#N
Molecular Formula: C12H8ClN3OS
Molecular Weight: 277.73 g/mol

N-(3-chloro-4-cyano-1,2-thiazol-5-yl)-3-methylbenzamide

CAS No.: 159978-14-0

Cat. No.: VC8078170

Molecular Formula: C12H8ClN3OS

Molecular Weight: 277.73 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-cyano-1,2-thiazol-5-yl)-3-methylbenzamide - 159978-14-0

Specification

CAS No. 159978-14-0
Molecular Formula C12H8ClN3OS
Molecular Weight 277.73 g/mol
IUPAC Name N-(3-chloro-4-cyano-1,2-thiazol-5-yl)-3-methylbenzamide
Standard InChI InChI=1S/C12H8ClN3OS/c1-7-3-2-4-8(5-7)11(17)15-12-9(6-14)10(13)16-18-12/h2-5H,1H3,(H,15,17)
Standard InChI Key WXOWFPOFTCFSOO-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C(=O)NC2=C(C(=NS2)Cl)C#N
Canonical SMILES CC1=CC(=CC=C1)C(=O)NC2=C(C(=NS2)Cl)C#N

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, N-(3-chloro-4-cyano-5-isothiazolyl)-3-methylbenzamide, reflects its molecular architecture:

  • Benzamide moiety: A 3-methyl-substituted benzene ring connected to an amide group.

  • Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms, substituted with chlorine (position 3), cyano (position 4), and an amide linkage (position 5) .

Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₈ClN₃OS
Molecular Weight277.73 g/mol
CAS Number159978-14-0
Purity90%
Physical FormSolid

The InChI key (WXOWFPOFTCFSOO-UHFFFAOYSA-N) and SMILES string (CC1=CC(=CC=C1)C(=O)NC2=C(C(=N)SCl)C#N) provide unique identifiers for database searches .

Physicochemical and Spectral Properties

Stability and Solubility

  • Stability: Likely sensitive to strong acids/bases due to the cyano and amide groups.

  • Solubility: Predicted low solubility in water (logP = 4.45 estimated for analogs) , with better solubility in DMSO or DMF .

Spectroscopic Data (Inferred from Analogs)

TechniqueKey Signals
¹H NMRδ 7.3–7.8 ppm (aromatic H), δ 2.4 ppm (CH₃)
¹³C NMRδ 165–170 ppm (amide C=O), δ 110–120 ppm (C≡N)
IR~2200 cm⁻¹ (C≡N stretch), ~1650 cm⁻¹ (C=O)
Hazard CodeRisk StatementPrecautionary Measures
H302Harmful if swallowedAvoid ingestion
H312Harmful in contact with skinWear gloves
H332Harmful if inhaledUse in ventilated areas

Proper personal protective equipment (PPE) and adherence to GHS guidelines are mandatory during handling .

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